ToTo-3 tetracation
CAS No.:
Cat. No.: VC1949497
Molecular Formula: C55H62N6S2+4
Molecular Weight: 871.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C55H62N6S2+4 |
|---|---|
| Molecular Weight | 871.3 g/mol |
| IUPAC Name | [8-dimethylazaniumylidene-1,11-bis[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]undecan-4-ylidene]-dimethylazanium |
| Standard InChI | InChI=1S/C55H62N6S2/c1-56(2)44(24-18-38-60-40-36-42(46-26-7-9-28-48(46)60)20-15-34-54-58(5)50-30-11-13-32-52(50)62-54)22-17-23-45(57(3)4)25-19-39-61-41-37-43(47-27-8-10-29-49(47)61)21-16-35-55-59(6)51-31-12-14-33-53(51)63-55/h7-16,20-21,26-37,40-41H,17-19,22-25,38-39H2,1-6H3/q+4 |
| Standard InChI Key | IXZUKZCSVKLTKA-UHFFFAOYSA-N |
| Isomeric SMILES | CN1/C(=C/C=C/C2=CC=[N+](C3=CC=CC=C23)CCCC(=[N+](C)C)CCCC(=[N+](C)C)CCC[N+]4=CC=C(C5=CC=CC=C45)/C=C/C=C/6\SC7=CC=CC=C7N6C)/SC8=CC=CC=C18 |
| Canonical SMILES | CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCCC(=[N+](C)C)CCCC(=[N+](C)C)CCC[N+]5=CC=C(C6=CC=CC=C65)C=CC=C7N(C8=CC=CC=C8S7)C |
Introduction
Chemical Identity and Structure
ToTo-3 tetracation, also known as Thiazole Red Homodimer, is the tetracationic form of the ToTo-3 dye. It has a molecular formula of C55H62N6S2+4 and a molecular weight of 871.3 g/mol (without counter ions) . The complete salt, including counter ions (usually iodide), has the formula C53H62I4N6S2 with a molecular weight of 1355 .
Chemically, ToTo-3 tetracation belongs to several compound classes:
The structure of ToTo-3 is based on two thiazole orange units connected by a polymethylene linker. Each unit contains a benzothiazole moiety coupled to a quinoline group through a trimethine bridge, creating an extended π-conjugated system responsible for its far-red spectral characteristics .
Synonyms and Identifiers
ToTo-3 tetracation is known by several synonyms in scientific literature and commercial products:
| Identifier Type | Value |
|---|---|
| PubChem CID | 25229592 |
| Synonyms | ToTo-3 tetracation, ToTo-3(4+), ToTo-3 cation, CHEBI:52930, Q27123696, Thiazole Red Homodimer |
| Creation Date | 2009-04-30 |
| Last Modified | 2025-02-22 |
Spectroscopic Properties
ToTo-3 tetracation exhibits distinctive spectral characteristics that position it in the far-red region of the electromagnetic spectrum, making it valuable for multicolor imaging applications.
Absorption and Emission Characteristics
The absorption and emission maxima of ToTo-3 tetracation are significantly red-shifted compared to other members of the cyanine dye family:
| Property | Value |
|---|---|
| Excitation Maximum | 642 nm |
| Emission Maximum | 661 nm |
| Stokes Shift | 19 nm |
These spectral properties place ToTo-3 in the far-red region, allowing for clear separation from green and red fluorophores in multicolor experiments .
Fluorescence Properties with Nucleic Acids
One of the most valuable characteristics of ToTo-3 tetracation is its fluorogenic nature when interacting with nucleic acids:
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The dye is essentially non-fluorescent in the absence of nucleic acids
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Upon binding to DNA or RNA, it exhibits bright far-red fluorescence
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The fluorescence enhancement is substantial, providing excellent signal-to-background ratio
This property makes ToTo-3 particularly useful for applications requiring low background fluorescence and high sensitivity.
Binding Mechanism with Nucleic Acids
The interaction between ToTo-3 tetracation and nucleic acids involves specific binding mechanisms that explain its fluorogenic properties and high affinity.
DNA Intercalation
Based on studies of structurally similar cyanine dyes like TOTO, ToTo-3 tetracation likely binds to double-stranded DNA (dsDNA) through a sequence-selective bis-intercalation mechanism . This binding mode involves:
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Each chromophore unit sandwiched between base pairs in the DNA helix
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The cationic nature of the dye contributing to electrostatic attraction with the negatively charged DNA backbone
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The linker spanning several base pairs in the minor groove of DNA
This intercalation process restricts the rotational freedom of the dye molecules, resulting in significant fluorescence enhancement .
Sequence Preference and Binding Parameters
While specific data for ToTo-3 is limited in the search results, related cyanine dyes show preference for certain DNA sequences. For example, similar dyes prefer (5'-CpT-3'):(5'-ApG-3') sites . The binding of these dyes to DNA is characterized by:
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High binding affinity due to bis-intercalation and multiple positive charges
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Fluorescence enhancement factors of several orders of magnitude
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Cell-impermeant nature, allowing selective staining of dead or permeabilized cells
Applications in Research and Diagnostics
ToTo-3 tetracation has found numerous applications in molecular and cellular biology research due to its unique spectral properties and binding characteristics.
Nucleic Acid Detection and Quantification
The dye is widely used for:
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Staining nucleic acids on microarrays
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Detection of DNA in electrophoresis gels
Cellular Applications
In cellular contexts, ToTo-3 tetracation serves multiple purposes:
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Nuclear counterstaining in fixed cells
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Dead cell indicator in flow cytometry and microscopy
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Long-term monitoring of cell viability in culture
Its cell-impermeant nature makes it particularly useful for selective staining of cells with compromised membrane integrity, allowing researchers to distinguish between live and dead cells .
Multicolor Fluorescence Labeling
One of the most valuable applications of ToTo-3 tetracation is in multicolor fluorescence experiments:
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The far-red emission is well separated from green and red fluorophores
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It allows for additional color channels in fluorescence microscopy and flow cytometry
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Particularly useful for chromosome counterstaining in fluorescence in situ hybridization (FISH)
Comparison with Related Cyanine Dyes
ToTo-3 belongs to a family of cyanine dyes developed for nucleic acid staining. Understanding its relationship to other members provides context for its applications and properties.
Structural Relationships Among Cyanine Dyes
The following table compares ToTo-3 with related cyanine dyes:
| Dye Name | Structure Type | Excitation (nm) | Emission (nm) | Applications |
|---|---|---|---|---|
| ToTo-3 | Thiazole Red Homodimer | 642 | 661 | Far-red nuclear stain |
| ToTo-1 | Thiazole Orange Homodimer | 514 | 531 | Green nuclear stain |
| TO-PRO-3 | Thiazole Red | 642 | 657 | Far-red nuclear stain |
| YOYO-3 | Oxazole Red Homodimer | 612 | 631 | Far-red nuclear stain |
| YO-PRO-3 | Oxazole Red | 613 | 629 | Far-red nuclear stain |
The primary differences between these dyes relate to:
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The heterocyclic nuclei (thiazole vs. oxazole)
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Monomeric vs. dimeric structure
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Length of the polymethine bridge connecting the heterocycles
Spectral Comparison
Compared with shorter chain derivatives like ToTo-1 (tetracation molecular weight: 795.2 g/mol), the ToTo-3 contains an extended carbomethine bridge that considerably shifts the absorption and emission to the red region . This extended conjugation is responsible for the far-red spectral properties of ToTo-3.
Synthesis Methods
The synthesis of ToTo-3 and related cyanine dyes involves specialized methods for creating asymmetrical and symmetrical structures with specific photophysical properties.
Synthetic Challenges
The synthesis of cyanine dyes faces several challenges:
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Need for avoiding toxic byproducts (e.g., methyl thiol)
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Requirements for high purity for biological applications
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Need for water solubility, typically achieved through incorporation of quaternary ammonium groups in the linker
Future Research Directions
ToTo-3 tetracation and related cyanine dyes continue to be the subject of research for expanding their applications and improving their properties.
Emerging Applications
Emerging applications of ToTo-3 and similar dyes include:
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Single-molecule detection and imaging
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Microfluidic and lab-on-a-chip applications
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Development of biosensors for nucleic acid detection
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Applications in extracellular vesicle characterization
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